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Abstract

The benzamidine moiety is a critical pharmacophore in medicinal chemistry, valued for its
ability to mimic the guanidinium group of arginine and interact with key biological targets such
as serine proteases. The structural integrity of any synthesized compound is the bedrock of
reliable drug discovery and development. This guide provides a comprehensive, in-depth
walkthrough for the unambiguous structure elucidation of 2,4,6-trimethoxybenzamidine, a
representative electron-rich benzamidine. We will navigate from its logical synthesis via the
classic Pinner reaction to its complete characterization using a synergistic combination of High-
Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR)
spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography. This document
is designed not merely as a set of protocols, but as a strategic guide, explaining the causality
behind each experimental choice to ensure a self-validating and scientifically rigorous outcome.
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Introduction: The Significance of the Benzamidine
Scaffold

Amidines are a class of organic compounds that are significantly more basic than amides, with
protonation occurring on the sp? hybridized nitrogen.[1] Their derivatives are versatile building
blocks in the synthesis of various nitrogen-containing heterocycles, including pyrimidines,
which are foundational structures in numerous pharmaceuticals.[1][2] The 2,4,6-trimethoxy
substitution pattern renders the aromatic ring highly electron-rich, which can influence its
reactivity and binding characteristics in biological systems. Therefore, confirming the precise
structure, including the connectivity of the amidine group and the substitution pattern on the
phenyl ring, is of paramount importance for any subsequent research or development activities.

This guide presents a holistic workflow for confirming the molecular structure of 2,4,6-
trimethoxybenzamidine, ensuring the highest degree of scientific integrity.

Strategic Synthesis: The Pinner Reaction

To elucidate the structure of a compound, one must first obtain a pure sample. The Pinner
reaction, first described by Adolf Pinner in 1877, remains one of the most practical and reliable
methods for synthesizing amidines from nitriles.[3][4] This acid-catalyzed reaction proceeds in
two main stages: the formation of an intermediate imidate salt (a "Pinner salt") followed by
ammonolysis to yield the target amidine hydrochloride.[4][5]

The logical starting material for our target is 2,4,6-trimethoxybenzonitrile.[6][7][8][9]

Experimental Protocol: Synthesis of 2,4,6-
Trimethoxybenzamidine Hydrochloride

Rationale: This protocol utilizes anhydrous conditions to favor the formation of the Pinner salt
and prevent premature hydrolysis to the corresponding ester.[3] Low temperature is maintained
during the initial stages to control the exothermic reaction and prevent the thermal degradation
of the thermodynamically unstable imidate hydrochloride intermediate.[3][4]

Materials:

e 2,4,6-Trimethoxybenzonitrile (CAS: 2571-54-2)
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e Anhydrous Ethanol (EtOH)

e Anhydrous Diethyl Ether

e Dry Hydrogen Chloride (HCI) gas

e Anhydrous Ammonia (NHs) gas

e Schlenk line or equivalent inert atmosphere setup
e Dry glassware

Step-by-Step Methodology:

e Pinner Salt Formation: a. Dissolve 2,4,6-trimethoxybenzonitrile (1.0 eq) in a minimal amount
of anhydrous ethanol in a flame-dried, two-neck round-bottom flask under a nitrogen
atmosphere. b. Cool the solution to 0°C using an ice bath. c. Bubble dry HCI gas through the
stirred solution for approximately 1-2 hours. The reaction progress should be monitored for
the formation of a precipitate. d. After the reaction is complete, add anhydrous diethyl ether
to facilitate the complete precipitation of the ethyl 2,4,6-trimethoxybenzimidate hydrochloride
(Pinner salt). e. Isolate the white crystalline Pinner salt by filtration under an inert
atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

o Ammonolysis to Amidine Hydrochloride: a. Prepare a saturated solution of anhydrous
ammonia in anhydrous ethanol at 0°C. b. Suspend the dried Pinner salt from the previous
step in a fresh portion of anhydrous ethanol at 0°C. c. Slowly add the cold ethanolic
ammonia solution to the Pinner salt suspension with vigorous stirring. d. Allow the reaction
mixture to slowly warm to room temperature and stir for 12-18 hours. Ammonium chloride will
precipitate during the reaction. e. Filter the reaction mixture to remove the ammonium
chloride precipitate. f. Evaporate the solvent from the filtrate under reduced pressure to yield
crude 2,4,6-trimethoxybenzamidine hydrochloride. g. Recrystallize the crude product from an
appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

The Analytical Gauntlet: A Multi-Pronged Approach
to Elucidation
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No single technique provides absolute proof of structure. True confidence is achieved by
integrating complementary data from orthogonal analytical methods. Our strategy employs
mass spectrometry for molecular formula determination, NMR for mapping the atomic
connectivity, and X-ray crystallography for the definitive spatial arrangement of atoms.
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Caption: Workflow for the synthesis and structural elucidation of 2,4,6-trimethoxybenzamidine.

Mass Spectrometry: Defining the Elemental
Composition

High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides an extremely
accurate mass measurement of the parent ion, allowing for the confident determination of the
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compound's elemental formula.[10]
Experimental Protocol: HRMS Analysis

o Sample Preparation: Prepare a dilute solution of the synthesized 2,4,6-
trimethoxybenzamidine hydrochloride (~1 mg/mL) in a suitable solvent such as methanol or
acetonitrile/water (50:50).

e Instrumentation: Analyze the sample using an Electrospray lonization Time-of-Flight (ESI-
TOF) mass spectrometer in positive ion mode.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

o Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]*. Use the
instrument's software to calculate the possible elemental formulas that match the measured
accurate mass within a narrow tolerance (e.g., £5 ppm).

Expected Results:

The molecular formula for the neutral 2,4,6-trimethoxybenzamidine is C1o0H14N20s3. The
expected HRMS data provides a direct test of our synthetic success.

Parameter Expected Value
Molecular Formula C10H14N203
Exact Mass (Neutral) 210.0999 Da

lon Species [M+H]*+
Calculated m/z 211.1077 Da

A measured m/z value that matches this calculated value within a few parts per million (ppm)
provides strong evidence for the correct elemental composition.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in
a molecule in solution.[11][12] A suite of 1D (*H, 13C) and 2D (HSQC, HMBC) experiments will
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be used to piece together the structure.
Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g.,
DMSO-de or MeOD) in a standard NMR tube. The choice of solvent is critical; DMSO-de is
often preferred for amidine salts as it allows for the observation of exchangeable N-H
protons.

o Data Acquisition: Acquire *H, 3C, HSQC, and HMBC spectra on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data and Interpretation (in DMSO-ds):
The high degree of symmetry in 2,4,6-trimethoxybenzamidine simplifies its NMR spectra.

* 1H NMR: We expect to see signals for the aromatic protons, the methoxy protons, and the
amidine N-H protons. The methoxy groups at positions 2 and 6 are equivalent, while the one
at position 4 is unique. The two aromatic protons at positions 3 and 5 are also equivalent.

e 13C NMR: The spectrum will show distinct signals for the amidine carbon, the four unique
aromatic carbons, and the two unique methoxy carbons.

e HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons
with their directly attached carbons. It will definitively link the aromatic proton signal to the
C3/C5 carbon signal.

 HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing
the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3
bonds away. Crucial expected correlations include:

o

From the aromatic H3/H5 protons to the amidine carbon (C7).

[e]

From the aromatic H3/H5 protons to the quaternary aromatic carbons (C1, C2/C6, C4).

(¢]

From the methoxy protons to their respective attached aromatic carbons (2/6-OCHs to
C2/C6; 4-OCHs to C4).
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Table of Predicted NMR Assignments:

. . . . Key HMBC

Predicted **C Shift Predicted *H Shift ]
Atom # Correlations (from

(5, ppm) (5, ppm) .

H)

C1 ~110-115 - H3/H5, 2/6-OCHs
C2,C6 ~162-165 - H3/H5, 2/6-OCHs
C3,C5 ~90-95 ~6.2 (s, 2H) C1, C2/Ce6, C4, C7
C4 ~164-167 - H3/H5, 4-OCHs
c7 ~165-170 - H3/H5
NH2 - ~8.5-9.5 (br s, 4H)* c7
2/6-OCHs ~56-58 ~3.8 (s, 6H) C2,C6
4-OCHs ~55-57 ~3.7 (s, 3H) C4

*Note: The amidinium protons (NHz) in the hydrochloride salt are expected to be broad and
may appear as two distinct signals or a single broad resonance due to restricted rotation and
exchange.

X-Ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR provides overwhelming evidence, single-crystal X-
ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure by
determining the precise spatial coordinates of each atom.[13][14][15]

Experimental Protocol: Single-Crystal X-Ray Diffraction

o Crystal Growth: The primary challenge is growing diffraction-quality single crystals. This is
often achieved by slow evaporation of a saturated solution of the compound in a suitable
solvent or solvent mixture (e.g., ethanol, methanol/water).

o Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the
crystal, and the diffraction pattern is collected as the crystal is rotated.[13]
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o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the unit cell, from which the atomic positions are determined. This initial
model is then refined to best fit the experimental data.

Expected Outcome:

The resulting crystal structure would provide a 3D model of 2,4,6-trimethoxybenzamidine
hydrochloride, confirming:

e The exact connectivity of all atoms.
e The substitution pattern on the aromatic ring.
e Bond lengths and angles, confirming the C=N double bond character of the amidine group.

o The packing of molecules in the crystal lattice and any intermolecular interactions, such as
hydrogen bonding between the amidinium protons and the chloride counter-ion.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-technique workflow, a complete and self-validating
structural dossier for 2,4,6-trimethoxybenzamidine is assembled. The HRMS confirms the
elemental formula, the comprehensive NMR analysis maps the intricate atomic connectivity,
and X-ray crystallography provides the definitive 3D structure. Each piece of data corroborates
the others, leading to an unambiguous and trustworthy structural assignment. This level of rigor
is essential for foundational chemical research and is a non-negotiable prerequisite for
advancing compounds in a drug development pipeline.

References

Time information in London, GB. (n.d.). Google.

¢ Pinner Reaction. (n.d.). J&K Scientific. Retrieved January 13, 2026, from [Link]

e Schummer, D., & Schmalz, H. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein
Journal of Organic Chemistry, 9, 1646—-1651. Available from: [Link]

e Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews,
35(3), 351-425. Available from: [Link]

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://www.jk-scientific.com/en/pinner-reaction-i100315
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3764835/
https://www.researchgate.net/publication/231575796_The_Chemistry_of_the_Amidines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Aziz, J. B., Yamin, B. M., & Kassim, K. (2018). Synthesis and Single Crystal Structures of N-
Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
Molecules, 23(7), 1735. Available from: [Link]

Pinner reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. Available from: [Link]

Guo, B., Xue, J. Y., Li, H. X., Tan, D. W., & Lang, J. P. (2016). Electronic Supplementary
Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-
bidentate group for highly efficient Cu(l)-catalyzed conversion of alcohols into aldehydes and
imines. RSC Advances. Available from: [Link]

Sun, J., Martin, C. M., & Boldyreva, E. V. (2017). Suppression of Disorder in Benzamide and
Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(10), 5483—
5493. Available from: [Link]

2,4,6-Trimethoxybenzonitrile. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural
elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3),
216-223. Available from: [Link]

Aly, A. A., Brase, S., & El-Faham, A. (2018). Amidines: their synthesis, reactivity, and
applications in heterocycle synthesis. ARKIVOC. Available from: [Link]

2,4,6-Trimethoxybenzonitrile. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026,
from [Link]

Reddy, T. R., & Ghorai, P. (2019). One-Pot Oxidative Amidation of Aldehydes via the
Generation of Nitrile Imine Intermediates. The Journal of Organic Chemistry, 84(15), 9838—
9846. Available from: [Link]

Thomas, S. P, et al. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole
Derivatives. ResearchGate. Available from: [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.mdpi.com/1420-3049/23/7/1735
https://en.wikipedia.org/wiki/Pinner_reaction
https://www.slideshare.net/ASHOKGAUTAM13/pinner-pyrimidine-synthesis
https://www.rsc.org/suppdata/c6/ra/c6ra20625a/c6ra20625a1.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5630449/
https://spectrabase.com/spectrum/K48oo24xOcK
https://pubmed.ncbi.nlm.nih.gov/29150955/
https://www.semanticscholar.org/paper/Amidines%3A-their-synthesis%2C-reactivity%2C-and-in-Aly-Br%C3%A4se/1e4a6d1a92e10c7102e3b8a1c38528f80c62e604
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2571542&Type=Mass+Spec&Index=0#Mass-Spec
https://pubs.acs.org/doi/10.1021/acs.joc.9b01323
https://www.researchgate.net/publication/327299387_X-Ray_Crystal_Structure_Analysis_of_Selected_Benzimidazole_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Kozachkova, A. N., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-
Aryl-N-phenylbenzimidazoles. Crystals, 12(1), 93. Available from: [Link]

Reddy, T. S., et al. (2002). Direct Conversion of Amidoximes to Amidines via Transfer
Hydrogenation. Tetrahedron Letters, 43(38), 6841-6843. Available from: [Link]

2,4,6-Trimethoxybenzonitrile. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026,
from [Link]

Clément, J., et al. (2006). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role
as NO Donors. Current Medicinal Chemistry, 13(24), 2875-2895. Available from: [Link]

2,4,6-Trimethylbenzonitrile. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Navarro-Ladero, R., et al. (2018). Catalytic Rearrangement of Aldoximes to Primary Amides
in Environmentally Friendly Media under Thermal and Microwave Heating. ACS Sustainable
Chemistry & Engineering, 6(5), 6890-6899. Available from: [Link]

Zaib, S., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface
analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide. RSC
Advances, 10(15), 8969-8984. Available from: [Link]

2,4,6-Trimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Zhang, Q., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural
Elucidation Techniques. Molecules, 27(19), 6563. Available from: [Link]

Kong, F. D., et al. (2009). Structure elucidation and NMR assignments for two amide
alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in
Chemistry, 47(1), 92-95. Available from: [Link]

Structure elucidation — Knowledge and References. (n.d.). Taylor & Francis. Retrieved
January 13, 2026, from [Link]

Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (n.d.).
ResearchGate. Retrieved January 13, 2026, from [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.mdpi.com/2073-4352/12/1/93
https://www.researchgate.net/publication/244383431_Direct_Conversion_of_Amidoximes_to_Amidines_via_Transfer_Hydrogenation
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2571542&Mask=4
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2728551/
https://pubchem.ncbi.nlm.nih.gov/compound/137649
https://pubs.acs.org/doi/10.1021/acssuschemeng.8b00984
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra00191a
https://pubchem.ncbi.nlm.nih.gov/compound/70019
https://pubmed.ncbi.nlm.nih.gov/36235099/
https://pubmed.ncbi.nlm.nih.gov/18980206/
https://www.taylorfrancis.com/topics/medicine-health-sciences/pharmaceutical-medicine/structure-elucidation-TC-PHMED_PHMED0081_PHMED00810010
https://www.researchgate.net/figure/H-NMR-300-MHz-DMSO-d-6-of-4-methoxybenzaldehyde-oxime-21_fig15_342371280
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ 2,4,6-Trimethoxybenzaldehyde. (n.d.). NIST Chemistry WebBook. Retrieved January 13,
2026, from [Link]

e 2,4,6-Trimethoxybenzylamine hydrochloride. (n.d.). PubChem. Retrieved January 13, 2026,
from [Link]

e Arshad, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-
phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of
Molecular Structure, 1262, 133032. Available from: [Link]

+ Production method of trimetazidine and its hydrochloride. (n.d.). Google Patents.
* Preparation method of 2,4,6-trimethyl benzaldehyde. (n.d.). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. Pinner pyrimidine synthesis | PPTX [slideshare.net]

. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

. jk-sci.com [jk-sci.com]

. Pinner reaction - Wikipedia [en.wikipedia.org]

. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
. Spectrabase.com [spectrabase.com]

. 2,4,6-Trimethoxybenzonitrile [webbook.nist.gov]

. 2,4,6-Trimethoxybenzonitrile [webbook.nist.gov]

°
(] (0] ~ (@] )] EEN w N =

. 2,4,6-Trimethoxybenzonitrile, 98% | Fisher Scientific [fishersci.ca]

¢ 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. Structural elucidation of a series of benzamide derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?Name=2,4,6-Trimethoxybenzaldehyde&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/16211914
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9123847/
https://www.benchchem.com/product/b065884?utm_src=pdf-custom-synthesis#bc-rfq
https://www.slideshare.net/slideshow/pinner-pyrimidine-synthesis/80694391
https://pdfs.semanticscholar.org/982b/5f1d2695b88c118115b7343dd8cf7c1b746c.pdf
https://www.jk-sci.com/blogs/name-reaction/pinner-reaction
https://en.wikipedia.org/wiki/Pinner_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740506/
https://spectrabase.com/spectrum/9wVWQe6jxu8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2571542&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=2571-54-2
https://www.fishersci.ca/shop/products/2-4-6-trimethoxybenzonitrile-98-thermo-scientific/p-7027072
https://pubmed.ncbi.nlm.nih.gov/36235003/
https://pubmed.ncbi.nlm.nih.gov/36235003/
https://pubmed.ncbi.nlm.nih.gov/29150955/
https://pubmed.ncbi.nlm.nih.gov/29150955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 12. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove
endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine
Substitution - PMC [pmc.ncbi.nim.nih.gov]

e 14. researchgate.net [researchgate.net]

e 15. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-
benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase
inhibition, antioxidant and DNA binding potentials for biological applications - RSC Advances
(RSC Publishing) [pubs.rsc.org]

o To cite this document: BenchChem. [Structure Elucidation of 2,4,6-Trimethoxybenzamidine:
A Multi-Technique Approach]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065884/docs#structure-elucidation-of-2-4-6-
trimethoxybenzamidine-a-multi-technique-approach]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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